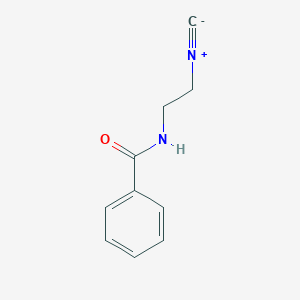

N-(2-Isocyanoethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Isocyanoethyl)benzamide, commonly known as ICNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ICNB is a member of the isocyanate family of compounds, which are known for their reactivity and versatility in organic chemistry. In

Applications De Recherche Scientifique

ICNB has been widely used in scientific research due to its ability to react with various biomolecules such as amino acids, peptides, and proteins. ICNB has been used as a chemical probe to study the interactions between biomolecules and their binding partners. ICNB has also been used as a crosslinking agent to study protein-protein interactions and protein-ligand interactions. ICNB has been used in various fields of research such as biochemistry, pharmacology, and biotechnology.

Mécanisme D'action

ICNB reacts with the primary amine groups of biomolecules such as amino acids, peptides, and proteins through a process called isocyanate chemistry. The reaction results in the formation of a stable urea linkage between ICNB and the biomolecule. The urea linkage is stable under physiological conditions, making ICNB an excellent chemical probe for studying biomolecular interactions.

Biochemical and Physiological Effects

ICNB has been shown to have minimal biochemical and physiological effects on living organisms. ICNB is not toxic to cells at low concentrations and does not affect cell viability. ICNB has been shown to have minimal effects on enzyme activity and protein function. However, high concentrations of ICNB can lead to protein denaturation and cell death.

Avantages Et Limitations Des Expériences En Laboratoire

ICNB has several advantages for lab experiments. ICNB is a small molecule that can easily penetrate cell membranes, making it an excellent chemical probe for studying intracellular biomolecular interactions. ICNB is also highly reactive, allowing for rapid and efficient labeling of biomolecules. However, ICNB has some limitations for lab experiments. ICNB is highly reactive and can react with non-target biomolecules, leading to false-positive results. ICNB is also sensitive to water and must be stored in a dry environment to prevent hydrolysis.

Orientations Futures

There are several future directions for research on ICNB. One potential application of ICNB is in the development of new drugs and therapies. ICNB can be used as a chemical probe to study the interactions between drugs and their target biomolecules, leading to the development of more effective and specific drugs. Another future direction is in the development of new labeling techniques for biomolecules. ICNB can be modified to contain fluorescent or radioactive tags, allowing for the visualization and tracking of biomolecules in living cells. Overall, ICNB has significant potential for future research in various fields of science and technology.

Conclusion

In conclusion, N-(2-Isocyanoethyl)benzamide is a unique and versatile chemical compound that has gained significant attention in scientific research. ICNB has been used as a chemical probe to study biomolecular interactions, a crosslinking agent to study protein-protein interactions, and a labeling agent for biomolecules. ICNB has several advantages for lab experiments, including its small size, high reactivity, and ability to penetrate cell membranes. However, ICNB also has some limitations, including its sensitivity to water and potential for non-specific reactions. Future research on ICNB has significant potential for the development of new drugs and therapies and new labeling techniques for biomolecules.

Méthodes De Synthèse

ICNB can be synthesized through a simple reaction between 2-aminobenzamide and chloroformate. The reaction yields ICNB as a white crystalline solid with a melting point of 86-88°C. The purity of ICNB can be verified through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Propriétés

Numéro CAS |

137465-88-4 |

|---|---|

Nom du produit |

N-(2-Isocyanoethyl)benzamide |

Formule moléculaire |

C10H10N2O |

Poids moléculaire |

174.2 g/mol |

Nom IUPAC |

N-(2-isocyanoethyl)benzamide |

InChI |

InChI=1S/C10H10N2O/c1-11-7-8-12-10(13)9-5-3-2-4-6-9/h2-6H,7-8H2,(H,12,13) |

Clé InChI |

KGNOBKLLMLPONM-UHFFFAOYSA-N |

SMILES |

[C-]#[N+]CCNC(=O)C1=CC=CC=C1 |

SMILES canonique |

[C-]#[N+]CCNC(=O)C1=CC=CC=C1 |

Synonymes |

Benzamide, N-(2-isocyanoethyl)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)